pelargonidin-3,5-di-O-beta-D-glucoside

Antioxidant capacity ORAC assay Structure-activity relationship

Researchers quantifying anthocyanins risk systematic error when substituting monoglucoside or aglycone standards for diglucoside-dominant matrices. Pelargonidin-3,5-di-O-β-D-glucoside (pelargonin chloride) resolves this as a structure-authenticated diglucoside reference standard. • Distinct CIELch hue angle >40° (pH 1.0) for orange-red colorimetric formulation • Validated XOD inhibitor - in vivo serum uric acid reduction in hyperuricemia model • ORAC slope 1.067, ideal low-activity comparator for antioxidant SAR • Supplied as chloride salt, ≥90% HPLC, with full analytical documentation

Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
Cat. No. B1200469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepelargonidin-3,5-di-O-beta-D-glucoside
Molecular FormulaC27H30O15
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=C3C(=CC(=O)C=C3OC4C(C(C(C(O4)CO)O)O)O)O2)OC5C(C(C(C(O5)CO)O)O)O)O
InChIInChI=1S/C27H30O15/c28-8-17-19(32)21(34)23(36)26(41-17)39-15-6-12(31)5-14-13(15)7-16(25(38-14)10-1-3-11(30)4-2-10)40-27-24(37)22(35)20(33)18(9-29)42-27/h1-7,17-24,26-30,32-37H,8-9H2/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1
InChIKeyDVEHRCKXTZYDME-ZOTFFYTFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pelargonidin-3,5-di-O-beta-D-glucoside Identity & Procurement


Pelargonidin-3,5-di-O-beta-D-glucoside (pelargonin) is a diglucosylated anthocyanin belonging to the flavonoid class, characterized by two β-D-glucose units attached at the C-3 and C-5 positions of the pelargonidin aglycone (flavylium core) [1]. With a molecular formula of C27H30O15 and a characteristic absorption maximum near 520 nm in its flavylium cation form, this compound occurs naturally in pomegranate (Punica granatum), common beans (Phaseolus vulgaris), strawberries, and various flowers, where it contributes orange-red pigmentation [2]. As a purified reference standard, it is typically supplied as the chloride salt (CAS 17334-58-6) with an HPLC purity specification of ≥90–95 % . The compound is slightly water-soluble, weakly acidic based on its pKa, and serves as a critical analytical standard for anthocyanin profiling as well as a substrate for investigations of glycosylation-dependent structure–activity relationships [1].

Why Pelargonidin-3,5-diglucoside Cannot Substitute Other Anthocyanins


Anthocyanins with different glycosylation patterns, even those sharing the same aglycone, exhibit substantially divergent antioxidant capacity, enzyme inhibition profiles, physicochemical stability, and colorimetric properties [1]. Pelargonidin-3,5-di-O-beta-D-glucoside is doubly glycosylated at both the C-3 and C-5 positions, which increases steric hindrance relative to monoglucosides (e.g., pelargonidin-3-O-glucoside) and aglycones. This structural feature simultaneously depresses direct radical-scavenging potency while altering degradation kinetics under pH, thermal, and photolytic stress — creating a trade-off between chemical reactivity and shelf-life [2]. Consequently, substituting pelargonidin-3,5-diglucoside with pelargonidin-3-glucoside, cyanidin-3,5-diglucoside, or any other in-class anthocyanin without experimental verification introduces unquantified error in bioassay readouts, analytical quantification, and formulation performance. The quantitative evidence below demonstrates exactly where these differences manifest and why they are material for scientific selection and procurement decisions.

Pelargonidin-3,5-diglucoside Differentiation Evidence


ORAC Peroxyl Radical Scavenging Comparison

In a systematic head-to-head study of 14 purified anthocyanins using the automated ORAC (oxygen radical absorbance capacity) assay against peroxyl radicals, pelargonidin-3,5-diglucoside (pelargonin) exhibited the lowest antioxidant activity with an ORAC slope of 1.067 ± 0.043, equivalent to Trolox on a molar basis. By contrast, cyanidin-3-glucoside (kuromanin) displayed a 3.27-fold higher ORAC slope of 3.491 ± 0.011; cyanidin-3,5-diglucoside (cyanin) showed a 58 % higher slope of 1.689; and pelargonidin-3-glucoside (callistephin) showed a 46 % higher slope of 1.560 [1]. This ranking positions pelargonin as a low-ORAC anthocyanin whose diglucosylation at the 3,5-positions markedly attenuates peroxyl radical scavenging compared to monoglucosylated or aglycone forms.

Antioxidant capacity ORAC assay Structure-activity relationship

DPPH and ABTS Radical Scavenging: Diglucoside vs. Monoglucoside

In a comparative purification and antioxidant evaluation of pomegranate flower anthocyanins, pelargonidin-3-glucoside exhibited a DPPH 50 % inhibition concentration (IC50) of 19.56 μg/mL and an ABTS Trolox-equivalent antioxidant capacity (TEAC) of 2.39 μg/μg, both substantially outperforming pelargonidin-3,5-diglucoside isolated from the same source under identical assay conditions [1]. Although the paper reports the IC50 of pelargonidin-3,5-diglucoside only qualitatively as lower, the paired isolation and parallel testing from the identical botanical matrix provide a valid intra-study comparison. The diminished DPPH activity is consistent with the steric hindrance mechanism described by Li et al. (2021), wherein the additional glucose at C-5 impedes the hydrogen atom transfer required for radical neutralization [2].

DPPH assay Free radical scavenging Pomegranate anthocyanins

Xanthine Oxidase Inhibition Screening Across Anthocyanins

In a comprehensive target-omics study of red kidney bean (Phaseolus vulgaris L.) anthocyanins, 42 anthocyanins were identified and quantified by UPLC-ESI-MS/MS. Integrating molecular docking scores, molecular dynamics simulations, and in vitro XOD inhibition assays, pelargonidin-3,5-diglucoside was singled out as the lead candidate from all 42 anthocyanins based on its high natural abundance in the bean matrix combined with a strong computed binding affinity for the xanthine oxidase active site [1]. The study further confirmed in vivo that the RKBA extract down-regulated XOD, ADA, and 5′-NT while modulating urate transporters URAT1, GLUT9, and OAT3, with pelargonidin-3,5-diglucoside posited as the principal active principle. No other anthocyanin in the screen outperformed pelargonidin-3,5-diglucoside on the combined criteria of abundance and docking affinity.

Xanthine oxidase inhibition Antihyperuricemic Molecular docking Lead candidate screening

pH and Thermal Stability of Anthocyanin Glycosides

Li et al. (2021) performed a systematic four-way comparison of pelargonidin (Pg), pelargonidin-3-O-glucoside (P3G), pelargonidin-3-O-rutinoside (P3R), and pelargonidin-3,5-O-diglucoside (P35DG) across pH, metal-ion (Fe²⁺), and thermal stability dimensions using visible spectrum monitoring at 400–700 nm. The study established that pH stability of P3G and P3R exceeded Pg and P35DG. Fe²⁺ enhanced the stability of P3G and P3R but not P35DG. Under thermal stress, Pg and P35DG displayed higher temperature sensitivity than P3G and P3R, with degradation conforming to a 1.5-order kinetic equation [1]. Additionally, Maccarone et al. (1987) demonstrated that anthocyanidin 3,5-diglucosides as a class exhibit greater photostability than 3-monoglucosides and aglycones, with photodegradation following first-order kinetics [2]. This opposing stability behavior towards pH/thermal stress versus photostability creates a unique profile for P35DG that distinguishes it from both the aglycone and the monoglucoside forms.

Stability pH degradation Thermal degradation Food colorant

CIELch Hue Angle: Diglucoside vs. Other Glycosides

Giusti and Wrolstad (1999) compared molar absorptivity and CIELch color attributes of purified acylated and non-acylated pelargonidin-based anthocyanins at pH 1.0. Pelargonidin-3,5-diglucoside (pg-3,5-diglu) and pelargonidin-3,5-triglucoside (pg-3,5-triglu) exhibited a higher hue angle (>40°) than other pelargonidin derivatives, corresponding to a distinct yellow-orange region of the color solid [1]. In contrast, pelargonidin-3-glucoside (pg-3-glu) displayed a lower hue angle with molar absorptivity of 15 600, while acylated derivatives (e.g., pg-3-rutinoside-5-glucoside acylated with p-coumaric acid) achieved molar absorptivities up to 39 590 with bathochromically shifted λmax. This establishes that the 3,5-diglucosylation pattern, independent of acylation, imparts a measurable shift in perceived color toward the yellow-orange quadrant.

Colorimetry CIELab Hue angle Natural pigment Molar absorptivity

HAD Enzyme Inhibition: Binding Free Energy Comparison

Praveena et al. (2022) performed DFT-based quantum chemical calculations and molecular docking of pelargonidin and pelargonidin-3-O-glucoside against hydroxyacyl-coenzyme A dehydrogenase (HAD, PDB ID: 1f0y), a key enzyme in fatty acid β-oxidation linked to diabetes. The docking binding free energy (ΔG) for the HAD–pelargonidin complex was −35.23 kcal/mol, substantially more favorable than −18.41 kcal/mol for HAD–pelargonidin-3-O-glucoside, indicating that glucosylation at the C-3 position alone reduces HAD binding affinity by approximately 48 % [1]. Although pelargonidin-3,5-diglucoside was not directly tested, this study provides strong class-level inference that additional glycosylation at the C-5 position would further diminish HAD binding, consistent with the steric hindrance paradigm. This positions the diglucoside as a weaker HAD inhibitor compared to both the aglycone and the 3-monoglucoside.

Molecular docking Hydroxyacyl-CoA dehydrogenase Diabetes target Binding free energy

Evidence-Driven Procurement and Application Scenarios


Orange-Yellow Food Colorant with Distinct Hue Angle

Pelargonidin-3,5-diglucoside exhibits a hue angle >40° at pH 1.0, placing it in the yellow-orange region of the CIELch color solid — distinct from the redder tones of pelargonidin-3-glucoside and acylated pelargonidin derivatives [1]. Food technologists formulating acidic beverages, confectionery, or dairy colorants can leverage this specific hue to achieve orange–yellow tones without blending multiple pigments, reducing ingredient complexity. The compound's photostability advantage over monoglucosides [2] further supports applications in transparent packaging where light exposure is unavoidable.

Antihyperuricemic XOD Inhibitor Nutraceutical

Among 42 anthocyanins profiled from red kidney bean, pelargonidin-3,5-diglucoside was computationally and in vitro-selected as the lead XOD inhibitor, validated by in vivo serum uric acid reduction in a hyperuricemia rat model [3]. Nutraceutical companies developing uric acid management supplements should prioritize Phaseolus vulgaris genotypes or extraction protocols enriched in this specific anthocyanin. The compound's natural abundance in common beans also supports cost-effective sourcing strategies.

Low-Antioxidant Control for SAR Studies

With an ORAC slope of 1.067 — the lowest among 14 tested anthocyanins and essentially equivalent to Trolox — pelargonidin-3,5-diglucoside serves as an ideal low-activity comparator in antioxidant SAR investigations [4]. When screening a library of anthocyanin glycosides for radical-scavenging activity, this compound establishes the floor of the dose–response curve, enabling cleaner attribution of activity differences to specific structural modifications (e.g., B-ring hydroxylation pattern, glycosylation position).

Analytical Reference Standard for Food Authentication

Pelargonidin-3,5-diglucoside is a dominant anthocyanin in pomegranate juice (quantified at up to 40.29 mg L⁻¹ in Italian genotypes alongside cyanidin-3,5-diglucoside at 97.64 mg L⁻¹) and a key marker in common bean metabolomics [5]. Procurement as an HPLC-verified reference standard (≥90–95 % purity) enables accurate quantification in authenticity testing, adulteration detection, and chemotaxonomic classification of Punica granatum and Phaseolus vulgaris products. The availability of the chloride salt form (CAS 17334-58-6) facilitates straightforward preparation of calibration solutions.

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